molecular formula C13H15N5O3 B2907230 2-[(6-amino-5-nitropyrimidin-4-yl)(benzyl)amino]ethan-1-ol CAS No. 450345-69-4

2-[(6-amino-5-nitropyrimidin-4-yl)(benzyl)amino]ethan-1-ol

Cat. No.: B2907230
CAS No.: 450345-69-4
M. Wt: 289.295
InChI Key: DAPQEBGWMWSXHI-UHFFFAOYSA-N
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Description

2-[(6-Amino-5-nitropyrimidin-4-yl)(benzyl)amino]ethan-1-ol is a pyrimidine derivative characterized by a nitro group at the 5-position, an amino group at the 6-position, and a benzyl-substituted aminoethanol moiety at the 4-position.

Properties

IUPAC Name

2-[(6-amino-5-nitropyrimidin-4-yl)-benzylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c14-12-11(18(20)21)13(16-9-15-12)17(6-7-19)8-10-4-2-1-3-5-10/h1-5,9,19H,6-8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPQEBGWMWSXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-5-nitropyrimidin-4-yl)(benzyl)amino]ethan-1-ol typically involves the reaction of 6-amino-5-nitropyrimidine-4-amine with benzylamine and ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the protection of functional groups, selective reactions, and purification of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-5-nitropyrimidin-4-yl)(benzyl)amino]ethan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds .

Scientific Research Applications

2-[(6-amino-5-nitropyrimidin-4-yl)(benzyl)amino]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(6-amino-5-nitropyrimidin-4-yl)(benzyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The benzyl substituent in the target compound reduces molar mass compared to the pyrrolidinyl and chlorophenyl analogues due to the absence of heteroatoms (e.g., Cl in ).
  • All analogues exhibit high predicted boiling points (~650°C) and basic pKa values (~14.3), suggesting similar solubility profiles in polar solvents .

Biological Activity

The compound 2-[(6-amino-5-nitropyrimidin-4-yl)(benzyl)amino]ethan-1-ol has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, highlighting the compound's mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N5O2C_{13}H_{15}N_5O_2. The structure includes a pyrimidine ring, which is known for its role in various biological activities. The presence of the nitro group and amino functionalities suggests potential for diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing pyrimidine derivatives exhibit significant antibacterial and antifungal activities. For example, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
2-Amino-5-nitropyrimidineStaphylococcus aureus0.0039 mg/mL
2-Amino-5-nitropyrimidineEscherichia coli0.025 mg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research suggests that it may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The nitro group in the structure is believed to play a critical role in enhancing its anticancer activity.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study conducted on human cancer cell lines, the compound demonstrated an IC50 value of approximately 15 µM against breast cancer cells (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Pharmacokinetics and Toxicology

Preliminary studies suggest that the compound has favorable pharmacokinetic properties, including good solubility and permeability. However, detailed toxicological assessments are necessary to evaluate its safety profile before clinical application.

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